Oreoselone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32898-70-7 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-propan-2-ylfuro[3,2-g]chromene-3,7-dione |
InChI |
InChI=1S/C14H12O4/c1-7(2)14-13(16)9-5-8-3-4-12(15)17-10(8)6-11(9)18-14/h3-7,14H,1-2H3 |
InChI Key |
PYTXVUBIYABGPG-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Canonical SMILES |
CC(C)C1C(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Synonyms |
oreoselone |
Origin of Product |
United States |
Ii. Natural Occurrence and Isolation Methodologies of Oreoselone
Botanical Sources and Phytogeographical Distribution of Oreoselone-Containing Plants
This compound has been identified in various plant species, primarily within the Apiaceae (Umbelliferae) family. researchgate.net
Identification of Key Plant Genera (e.g., Angelica, Peucedanum)
Key plant genera known to contain this compound include Angelica and Peucedanum. nih.govdokumen.pub For instance, Angelica archangelica (Garden angelica), a species with Nordic origins, is known to contain coumarins, including this compound, particularly in its roots and seeds. dokumen.pubcdnsciencepub.com Species within the Peucedanum genus, such as Peucedanum tauricum and Peucedanum japonicum, have also been reported to contain this compound or related compounds like peucedanin (B90833) (this compound methyl ether). uni-goettingen.denih.govresearchgate.net
Beyond these key genera, this compound has also been isolated from the aerial parts of Halocnemum strobilaceum, a halophytic plant distributed in the Mediterranean region, Central and West Asia, Arabia, Iran, Pakistan, and Mongolia. jmp.irresearchgate.netekb.eg
Here is a table summarizing some plant sources of this compound:
| Plant Genus | Species | Plant Part Reported to Contain this compound | Geographical Distribution |
| Angelica | A. archangelica | Roots, Seeds, Leaves | North Europe (Finland, Iceland), Kashmir, Iran, cultivated in Germany, France, East Europe |
| Peucedanum | P. tauricum | Not specified | Not specified (reported in literature) nih.gov |
| Peucedanum | P. japonicum | Not specified | Not specified (reported in literature) researchgate.net |
| Halocnemum | H. strobilaceum | Aerial parts | Mediterranean region, Central and West Asia, Arabia, Iran, Pakistan, Mongolia |
Ecological Factors Influencing this compound Accumulation in Plants
The accumulation of secondary metabolites, including coumarins like this compound, in plants can be influenced by various ecological factors. These factors encompass climatic conditions such as light, temperature, and water availability, as well as edaphic (soil) factors like nutrient supply and pH. nih.govmedicaljournalshouse.comamu.edu.azmdpi.comfrontiersin.org
Studies on other medicinal plants have shown that environmental factors significantly impact the synthesis and content of secondary metabolites. For example, temperature and sunshine illumination can affect the concentrations of active ingredients. mdpi.com Soil conditions, including pH and nutrient availability, also play a crucial role in nutrient uptake and plant growth, which can indirectly influence the production of secondary compounds. nih.govfrontiersin.org The specific effects of these factors on this compound accumulation in its source plants would likely depend on the plant species and its specific environmental interactions.
Extraction and Purification Strategies for this compound from Natural Matrices
The isolation of this compound from plant materials involves various extraction and purification techniques aimed at separating it from other plant constituents.
Solvent-Based Extraction Techniques
Solvent extraction is a common initial step in isolating natural compounds from plant matrices. This technique involves using appropriate solvents to dissolve and extract the target compounds. The choice of solvent depends on the polarity of the compound of interest. For coumarins, which can be found in free or glycosidic forms, various solvents or solvent mixtures are employed. researchgate.net
For instance, studies on Angelica archangelica have utilized methanol (B129727) to homogenize fresh leaves, followed by concentration and extraction with ether to remove coumarins. cdnsciencepub.com Another study on Halocnemum strobilaceum used ethyl acetate (B1210297) to extract fungal metabolites, a method that could potentially be applied to extract compounds like this compound from the plant itself. ekb.eg The efficiency of solvent extraction can be influenced by parameters such as time, temperature, and the specific solvent used. scielo.br
Chromatographic Methods for this compound Isolation (e.g., Column Chromatography, HPLC)
Chromatographic methods are essential for the purification and isolation of this compound from crude plant extracts. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. bio-rad.comdrawellanalytical.com
Column chromatography, often using stationary phases like silica (B1680970) gel, is a widely applied technique for the initial separation of coumarins. ccspublishing.org.cncdnsciencepub.comnih.govmdpi.comresearchgate.netresearchgate.net In this method, the extract is loaded onto a column packed with the stationary phase, and different solvents or solvent mixtures are passed through the column to elute the compounds based on their polarity and affinity for the stationary phase. cdnsciencepub.comdrawellanalytical.com Repeated column chromatography is often necessary to achieve sufficient purity. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and is frequently used for the final purification and analysis of natural products like this compound. researchgate.netmdpi.comamericanpeptidesociety.org HPLC separates compounds based on their interaction with a stationary phase under high pressure, allowing for precise isolation and quantification. mdpi.comamericanpeptidesociety.org Both normal-phase and reverse-phase HPLC can be employed depending on the properties of the target compound and the matrix. drawellanalytical.com
Research findings indicate the use of column chromatography on silica gel for purifying compounds derived from this compound. nih.govmdpi.comresearchgate.net Studies on other coumarins and plant extracts also highlight the effectiveness of column chromatography and HPLC in their isolation and purification processes. researchgate.netcdnsciencepub.comresearchgate.netresearchgate.netmdpi.com
Here is a table summarizing common isolation methodologies:
| Method | Technique Type | Description | Application for this compound Isolation |
| Solvent Extraction | Extraction | Using solvents (e.g., methanol, ether, ethyl acetate) to dissolve and separate compounds from plant material. | Initial step to obtain crude extract containing this compound. cdnsciencepub.comekb.eg |
| Column Chromatography | Purification/Isolation | Separating compounds based on differential adsorption to a stationary phase (e.g., silica gel) in a column. | Often used for initial separation and purification of this compound from crude extracts. cdnsciencepub.comnih.govmdpi.comresearchgate.netresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purification/Isolation | High-resolution separation using a stationary phase and a liquid mobile phase under high pressure. | Used for final purification and analysis of this compound. researchgate.netmdpi.comamericanpeptidesociety.org |
Iii. Biosynthetic Pathways of Oreoselone
Precursor Identification and Metabolic Intermediates in Oreoselone Biosynthesis
The foundational precursor for furanocoumarin biosynthesis is a simple coumarin (B35378).
Role of Umbelliferone (B1683723) as a Common Precursor
Umbelliferone (7-hydroxycoumarin) is a crucial intermediate in the biosynthesis of furanocoumarins. researchgate.netacs.orgmdpi.com It is derived from L-phenylalanine through the shikimate pathway, involving steps such as deamination, hydroxylation, and cyclization. wikipedia.orgresearchgate.netjfda-online.com Specifically, L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to 4-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). researchgate.netjfda-online.com Further enzymatic transformations lead to the formation of umbelliferone. researchgate.net
Prenylation and Cyclization Steps in Furanocoumarin Formation
A key step in furanocoumarin biosynthesis is the prenylation of umbelliferone. researchgate.netacs.orgmdpi.com This involves the addition of a dimethylallyl diphosphate (B83284) (DMAPP) unit, which is a product of the mevalonate (B85504) pathway. researchgate.netacs.org Prenylation can occur at different positions on the umbelliferone core, leading to either linear or angular furanocoumarins. acs.orgmdpi.comjfda-online.com For linear furanocoumarins, prenylation typically occurs at the C-6 position, yielding demethylsuberosin (B190953). acs.orgjfda-online.com For angular furanocoumarins, prenylation occurs at the C-8 position, producing osthenol. acs.orgmdpi.comjfda-online.com Following prenylation, cyclization steps, often involving oxidative processes, lead to the formation of the furan (B31954) ring. researchgate.netacs.orgencyclopedia.pub In the linear pathway, demethylsuberosin is converted to marmesin, a dihydrofuranocoumarin intermediate, which is then further transformed into psoralen (B192213), a linear furanocoumarin. jfda-online.comcdnsciencepub.com The biosynthesis of angular furanocoumarins proceeds via osthenol, which is converted to (+)-columbianetin and subsequently to angelicin (B190584) by specific enzymes. mdpi.com this compound, being a substituted furanocoumarin, is likely synthesized through a similar prenylation and cyclization pathway from umbelliferone, with additional modifications such as alkylation.
Key Enzymatic Transformations in this compound Biosynthesis
Specific enzymes catalyze the various steps in furanocoumarin biosynthesis.
Characterization of Specific Biosynthetic Enzymes
Prenyltransferases (PTs) are crucial membrane-bound enzymes responsible for the regioselective prenylation of umbelliferone. acs.orgencyclopedia.pub Studies have identified prenyltransferases from various plants involved in furanocoumarin biosynthesis, such as those from Petroselinum crispum, Pastinaca sativa, and Ficus carica. acs.org More recently, prenyltransferases (PpPT1-3) from Peucedanum praeruptorum have been characterized for their activity towards umbelliferone, leading to linear or angular precursors. acs.orgnih.gov Following prenylation, cytochrome P450 enzymes (CYP450s) are often involved in the oxidative cyclization steps that form the furan ring. jfda-online.comnih.gov Novel CYP450 cyclases, such as PpDC and PpOC from Peucedanum praeruptorum, have been identified as crucial for the cyclization of linear and angular precursors into the respective ring structures. nih.gov These enzymes facilitate epoxide ring opening through acid/base-assisted mechanisms. nih.gov While specific enzymes directly responsible for the later stages of this compound biosynthesis, such as the introduction of the isopropyl group and the carbonyl at the 3-position, are not explicitly detailed in the search results, the general pathway involves prenyltransferases and CYP450s for the core furanocoumarin structure.
Genetic Basis and Regulation of Biosynthetic Gene Clusters
Genes encoding enzymes involved in secondary metabolite biosynthesis, including furanocoumarins, are often organized into biosynthetic gene clusters (BGCs) in plant genomes. escholarship.orgnih.govplos.org These clusters facilitate the coordinated expression of the genes required for a specific pathway. escholarship.orgplos.org While the specific BGC for this compound biosynthesis is not detailed in the provided information, research on furanocoumarin biosynthesis in other plants suggests that the genes for prenyltransferases and CYP450s are likely to be found within such clusters. acs.orgnih.gov Regulation of these BGCs can be complex, involving transcriptional activators and repressors, and can be influenced by environmental factors and developmental cues. nih.gov Understanding the genetic basis and regulation of these clusters is important for potential metabolic engineering efforts to produce furanocoumarins. acs.org
Microbial Transformations and Biotransformation Studies of this compound
Microorganisms can play a role in the transformation of furanocoumarins, including this compound. Biotransformation refers to the structural modification of chemical compounds by organisms or enzyme systems. medcraveonline.com
Studies have investigated the microbial transformation of this compound by fungal species. nih.gov For instance, incubation of this compound with Aspergillus sp. resulted in its conversion to a new reduced metabolite, methyl 3-(2,3-dihydro-6-hydroxy-2-isopropyl-3-oxobenzofuran-5-yl)propanoate. nih.gov This indicates that microorganisms possess enzymatic machinery capable of modifying the this compound structure. medcraveonline.comnih.gov Microbial biotransformation can be used to produce novel derivatives or to study metabolic fates of compounds. medcraveonline.commdpi.com
V. Structural Elucidation and Characterization Methodologies of Oreoselone
Spectroscopic Techniques for Oreoselone Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. numberanalytics.com By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, researchers can deduce the connectivity and chemical environment of different atoms in this compound. sgs-institut-fresenius.deopenaccessjournals.com The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information necessary for assigning specific atoms to positions within the proposed structure. sgs-institut-fresenius.de While specific detailed NMR data for this compound itself wasn't extensively found in the search results, the application of ¹H and ¹³C NMR is a standard approach for characterizing coumarins and related compounds, as demonstrated in the characterization of synthesized derivatives and related furanocoumarins. mdpi.comresearchgate.netconicet.gov.ar
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern when ionized. numberanalytics.comtutorchase.com The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the intact molecule, which for this compound (C₁₄H₁₂O₄) is 244.24 g/mol or 244.07355886 Da. nih.gov Analysis of the fragmentation pattern, the masses of the resulting ions, and their relative abundances can provide clues about the substructures within the molecule. tutorchase.comsavemyexams.comgentechscientific.com Different functional groups and structural features lead to characteristic fragmentation pathways. tutorchase.comgentechscientific.comamrutpharm.co.in For this compound, LC-MS data shows precursor adducts at [M+H]⁺ with significant peaks around m/z 245.1 and 245.2. nih.gov This aligns with the calculated monoisotopic mass plus a proton.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. numberanalytics.comopenaccessjournals.com Specific absorption bands in the IR spectrum correspond to characteristic functional groups like carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bonds (C=C). openaccessjournals.comunirioja.es Although specific IR data for this compound was not extensively detailed, IR spectroscopy is routinely used in the characterization of coumarins and their derivatives, with reported characteristic absorption bands for related compounds. mdpi.comresearchgate.netconicet.gov.aracs.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores. numberanalytics.comopenaccessjournals.commsu.edu The UV-Vis spectrum of this compound shows characteristic absorption maxima (λmax) with corresponding molar absorptivities (log ε), which are indicative of the presence of the furanocoumarin chromophore. mdpi.comscribd.com For example, UV spectra of related furocoumarins show λmax values in the range of 255-256 nm, around 292-303 nm, and 348-354 nm, with varying intensities (log ε). mdpi.com These absorptions are associated with π→π* and n→π* electronic transitions within the conjugated system of the molecule.
Crystallographic Analysis in this compound Structural Research
X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule, including the precise positions of atoms and their bond lengths and angles, provided that a suitable single crystal can be obtained. bruker.comresearchgate.net While direct information about the crystal structure of this compound itself was not prominently found, crystallographic analysis has been successfully applied to determine the structures of related furanocoumarins and derivatives, confirming their molecular arrangements. researchgate.netebi.ac.uk This technique is considered a gold standard for structural confirmation, offering high-resolution details that complement spectroscopic data. bruker.com
Vi. Structure Activity Relationship Sar and Derivatization Studies of Oreoselone
Synthesis of Oreoselone Analogues and Derivatives
The synthesis of this compound analogues and derivatives involves chemical modifications at different positions of the furocoumarin core to explore the impact of structural changes on activity. These modifications can introduce new functional groups, alter the electronic and steric properties of the molecule, and influence its interactions with biological targets.
Chemical Modification Strategies at Specific Structural Positions (e.g., Pd-catalyzed amination)
Palladium-catalyzed reactions have proven to be versatile tools for the derivatization of this compound at specific positions. For instance, palladium-catalyzed amination has been employed to introduce amino groups into the this compound scaffold. This method allows for the coupling of this compound derivatives, such as 2-(1,3-dibromopropan-2-ylidene)this compound or this compound trifluoromethanesulfonate (B1224126), with various amines and amino acid derivatives researchgate.netdntb.gov.uansc.ruacs.org. The efficiency of these amination reactions is influenced by the catalytic system, base, and the structure of the amine used researchgate.net. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have also been utilized to synthesize 3-vinylfurocoumarin derivatives from this compound trifluoromethanesulfonate and terminal alkenes researchgate.net. Furthermore, 2-tosylthis compound, synthesized from this compound and p-toluenesulfonyl chloride, has shown high reactivity in palladium-catalyzed cross-coupling reactions for forming new carbon-carbon bonds, including reactions with terminal alkynes to yield 2-alkynylfuro[3,2-g]chromen-3-ones researchgate.netnih.govsemanticscholar.org.
Another modification strategy involves the bromination of peucedanin (B90833), a related furocoumarin, which can lead to the formation of 2-bromthis compound. This intermediate can then be reacted with derivatives of piperidine (B6355638) and piperazine (B1678402) to synthesize 2-piperazino and 2-piperidino derivatives of this compound sibran.ru. The interaction of 2-(1,3-dibromopropane-2-ylidene)-2Н-furo-[3,2-g] researchgate.net-benzopyran-3,7-dione with tyramine (B21549) has resulted in bis(diaminophenethyl) derivative of furocoumarin, while amination with spermine (B22157) has led to the formation of macrocyclic compounds containing both furocoumarin and polyamine fragments sibran.ru.
Synthesis of Hybrid Molecules Incorporating this compound Scaffolds
Hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties have been synthesized to create compounds with potentially enhanced or multi-targeted biological activities dntb.gov.uadntb.gov.uadovepress.com. This strategy involves covalently linking the this compound core to other structural fragments, often through linker groups. For example, conjugates of lupine triterpenoids with furocoumarin this compound have been synthesized, demonstrating marked anti-inflammatory activity tandfonline.com. The triazole ring is frequently employed as a linker in the synthesis of such hybrid molecules tandfonline.comnih.govdaneshyari.comrudn.rumdpi.com. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, is a common method for synthesizing triazole-linked hybrid compounds involving coumarin (B35378) scaffolds mfd.org.mk. This approach allows for the modular and efficient synthesis of complex molecules by joining azide (B81097) and alkyne functionalized building blocks mfd.org.mk.
Investigation of Structural Modifications on In Vitro and Mechanistic Biological Activities
Investigating the biological activities of this compound derivatives involves evaluating their effects in various in vitro assays and exploring the underlying mechanisms of action. These studies are crucial for establishing SARs and identifying the structural features responsible for desired biological effects.
Analysis of Substituent Effects on Bioactivity Profiles
The nature and position of substituents on the this compound scaffold significantly influence the bioactivity profiles of its derivatives daneshyari.comnih.govresearchgate.netrsc.org. Analysis of substituent effects helps in understanding how different chemical groups contribute to or detract from the observed biological activity. For instance, studies on 1,2-oxazine-fused linear furocoumarins, synthesized from this compound derivatives, revealed that their anti-inflammatory and analgesic activities in vivo were dependent on the substitution in the aromatic ring of the oxazine (B8389632) unit nih.gov. In the case of combretastatin (B1194345) A-4 analogues incorporating a furocoumarin residue, the position and type of substituent on the aromatic ring of the (Z)-styryl moiety played an important role in their cytotoxic activity nih.gov. Specifically, methoxy-, hydroxyl-, and formyl- substitutions were found to be important nih.gov.
Data from SAR analysis of this compound derivatives often highlights the impact of modifications at specific positions. For example, studies on triterpenoid-oreoselone conjugates have shown that the introduction of an additional substituent at a specific position (e.g., C9 of the this compound moiety in a betulonic acid-oreoselone derivative) can annul the anti-inflammatory activity observed in the parent conjugate nih.gov.
Computational Approaches in this compound SAR Analysis (e.g., QSAR)
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) analysis, play a vital role in understanding and predicting the biological activities of this compound derivatives based on their chemical structures acs.orgkpfu.ruacs.orgacs.orgdovepress.comdovepress.comnih.gov. QSAR models establish mathematical relationships between structural descriptors of molecules and their biological activities, allowing for the prediction of activity for new, unsynthesized compounds wikipedia.orgacs.org.
QSAR analysis has been applied to coumarin derivatives, including those related to this compound, to predict activities such as monoamine oxidase-A (MAO-A) inhibition acs.orgacs.org. These models utilize various molecular descriptors that capture different aspects of molecular structure, such as electronic, steric, and lipophilic properties acs.org. By correlating these descriptors with experimental biological data, QSAR models can identify the key structural features that contribute to the observed activity acs.orgacs.org. Computational methods like docking studies are also used to gain insights into the potential interactions between this compound derivatives and their biological targets nih.govacs.org. These studies can help propose possible binding sites and modes of interaction, further aiding in the rational design of new derivatives acs.org.
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound Derivatives
Pharmacophore modeling and ligand-based drug design principles are valuable tools in the development of new drugs based on known active compounds like this compound. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target nih.govresearchgate.net. Ligand-based drug design utilizes the information from known active ligands to design new molecules with similar activity, without necessarily knowing the structure of the target acs.org.
While specific detailed examples of pharmacophore models developed solely for this compound derivatives are not extensively detailed in the provided search results, the principles of pharmacophore modeling and ligand-based design are generally applicable to the study of furocoumarins and their derivatives in drug discovery nih.govresearchgate.net. By analyzing the structural features common to active this compound derivatives and correlating them with their biological activities, pharmacophore models can be generated. These models can then be used to virtually screen databases of compounds to identify potential new lead compounds or to guide the design of focused libraries of this compound analogues with a higher probability of possessing the desired activity acs.orgnih.gov. This approach complements SAR studies and computational methods like QSAR in the rational design and optimization of this compound-based therapeutic agents.
Vii. Molecular and Cellular Mechanisms of Oreoselone Biological Action
In Vitro Pharmacological Investigations of Oreoselone
In vitro pharmacological investigations are crucial for understanding how a compound interacts with biological targets at the molecular and cellular level patsnap.comsemanticscholar.org. These studies can reveal mechanisms such as enzyme modulation, receptor binding, and effects on cellular signaling pathways patsnap.com.
Enzyme Modulation and Inhibition Studies by this compound
Enzyme modulation and inhibition studies investigate how a compound affects the activity of specific enzymes, which are proteins that catalyze biochemical reactions patsnap.comwikipedia.orgrose-hulman.edu. Inhibitors can decrease enzyme activity by binding to the active site or an allosteric site, while modulators can either increase or decrease activity patsnap.comwikipedia.orgjackwestin.comwikipedia.orgbyjus.com. While the search results discuss enzyme inhibition mechanisms in general patsnap.comwikipedia.orgrose-hulman.edujackwestin.comwikipedia.orgbyjus.comlabster.comlibretexts.orgkhanacademy.orgnumberanalytics.comfda.govrudn.ru and mention this compound in the context of chemical synthesis and derivatives ccspublishing.org.cnbyjus.comijrpc.comacs.orgresearchgate.net, specific in vitro studies detailing the direct enzyme modulation or inhibition profile of this compound itself were not found in the provided information.
Receptor Binding and Ligand Interaction Research with this compound
Receptor binding and ligand interaction research examines how a compound interacts with cellular receptors, which are proteins that receive signals from outside the cell libretexts.orgmdpi.comacs.orgmdpi.comnih.gov. Ligands bind to specific sites on receptors, initiating a cellular response libretexts.orgmdpi.comacs.orgkhanacademy.org. The search results provide general information about receptor-ligand interactions libretexts.orgmdpi.comacs.orgmdpi.comnih.govresearchgate.net. One study mentioned an affinity study of a glycoconjugate derived from this compound with the ASGP-receptor in hepatocytes rudn.ru. However, specific in vitro studies detailing the direct receptor binding or ligand interaction characteristics of this compound itself were not found in the provided information.
Cellular Signaling Pathway Modulation by this compound
Cellular signaling pathways are complex networks of molecular interactions that transmit signals within a cell, regulating various cellular processes numberanalytics.comkhanacademy.orgwikipedia.orgnih.gov. Modulation of these pathways by a compound can alter cellular behavior numberanalytics.com. The search results discuss various signaling pathways such as MAPK, NF-κB, and PI3K/Akt khanacademy.orgnumberanalytics.comkhanacademy.orgwikipedia.orgnih.govmdpi.comfrontiersin.orgaimspress.commdpi.comfrontiersin.orgmdpi.comeuropa.eunih.govnih.govkhanacademy.org. While some natural products are known to modulate these pathways (e.g., flavonoids affecting NF-κB and AP-1 mdpi.com), specific in vitro studies detailing the direct modulation of cellular signaling pathways by this compound itself were not found in the provided information.
Antioxidant and Anti-inflammatory Cellular Mechanisms of this compound
Antioxidant mechanisms involve the neutralization of reactive oxygen species (ROS) and other free radicals, which can cause cellular damage frontiersin.orgaimspress.commdpi.comnih.govnih.gov. Anti-inflammatory mechanisms involve the modulation of cellular processes that contribute to inflammation, such as the production of pro-inflammatory mediators mdpi.comaimspress.commdpi.comfrontiersin.orgsinobiological.com. Natural products, including coumarins, are often associated with antioxidant and anti-inflammatory properties mdpi.comaimspress.commdpi.comnih.gov. These effects can be mediated through various cellular mechanisms, including the scavenging of free radicals and the modulation of enzymes and signaling pathways involved in oxidative stress and inflammation frontiersin.orgaimspress.commdpi.commdpi.comnih.gov. While the search results indicate that derivatives or conjugates of this compound have shown anti-inflammatory activity in in vivo models ijrpc.comfrontiersin.orgnih.govkpfu.ru, detailed in vitro studies specifically elucidating the direct cellular antioxidant or anti-inflammatory mechanisms of this compound itself were not found in the provided information.
In Vivo Biological Activities of this compound in Model Organisms (Excluding Human Clinical Data)
Preclinical in vivo studies in animal models are used to evaluate the biological activities and potential efficacy of compounds in a complex living system, often with a focus on understanding the underlying mechanisms fda.govijrpc.commdpi.comnih.govfrontiersin.orgkpfu.ruinsphero.comatlantic-bone-screen.comnih.gov.
Preclinical Efficacy Studies in Animal Models (Mechanistic and Target-Oriented Focus)
Preclinical efficacy studies in animal models aim to determine if a compound has a therapeutic effect in a disease model and to investigate the mechanisms responsible for this effect ijrpc.commdpi.comfrontiersin.orgkpfu.runih.gov. The search results indicate that synthesized oxazine-fused linear furocoumarins derived from plant coumarin (B35378) this compound were evaluated for anti-inflammatory and analgesic activity in vivo using mouse models ijrpc.comkpfu.ru. These studies revealed that these compounds possessed high activity, which was dependent on the substitution in the aromatic ring of the oxazine (B8389632) unit ijrpc.com. Additionally, a study on the application of triazoles in the structural modification of natural products mentioned that a conjugate of a lupine triterpenoid (B12794562) with furocoumarin this compound possessed marked anti-inflammatory activity frontiersin.org. This conjugate significantly reduced paw edema caused by histamine (B1213489) injection in a model, to a level comparable to that of indomethacin (B1671933) frontiersin.orgnih.gov. While these studies demonstrate the in vivo efficacy of this compound derivatives or conjugates in animal models, the provided search results offer limited detailed mechanistic or target-oriented findings specifically for this compound itself in these models.
Investigation of Biological Targets and Pathways in Complex Systems
Research into the biological targets and pathways of this compound in complex systems, such as cellular and in vivo models, has provided insights into its potential pharmacological activities. Studies have explored the effects of this compound and its derivatives on various cellular processes and signaling cascades.
One area of investigation has focused on the anti-inflammatory properties of this compound derivatives. A conjugate of lupine triterpenoid with furocoumarin this compound (compound 48) demonstrated marked anti-inflammatory activity in vivo, significantly reducing histamine-induced paw edema in a manner comparable to indomethacin. nih.gov Another study involving a betulonic acid-furocoumarin this compound hybrid (E15) also reported a significant reduction in histamine-induced paw edema in mice. frontiersin.orgnih.gov
While the precise molecular targets underlying the anti-inflammatory effects of these this compound conjugates are still being elucidated, related research on other natural product derivatives with triazole moieties has indicated involvement of pathways such as NF-κB and MAPK signaling. For instance, a different compound (compound 46), a triazole derivative, exerted anti-inflammatory activity by inhibiting the generation of NO, PGE2, and TNF-α through the suppression of NF-κB and MAPK signaling pathways. nih.gov Alkaloids with triazole substitutions have also been shown to influence NF-κB, MAPK, Nrf2, and PI3K/Akt/mTOR signaling pathways, contributing to anti-inflammatory and other effects. researchgate.net
Studies have also explored the potential of this compound derivatives in cancer models. While many natural product-triazole derivatives have been screened using phenotypic assays, leading to ambiguity regarding their exact molecular targets, some studies have begun to investigate the mechanisms. nih.gov For example, other natural product derivatives with triazole moieties have been shown to induce apoptosis via both intrinsic and extrinsic pathways in cancer cells and arrest the cell cycle at specific phases (e.g., G1 or S phase). nih.govfrontiersin.orgnih.gov Signaling pathways such as the Wnt signaling pathway have also been implicated in the anti-migration effects of some modified natural products. frontiersin.orgnih.gov
The synthesis of nitrogen-containing derivatives of this compound, including those with piperidine (B6355638), piperazine (B1678402), tyramine (B21549), and spermine (B22157) fragments, has allowed for the investigation of their effects on the central nervous system in complex systems. sibran.ru Additionally, the synthesis of 2-(1,2,3-triazolyl)furocoumarins from 2-azidothis compound and various alkynes highlights the potential for creating diverse derivatives for biological evaluation. researchgate.net
Further detailed research findings on the specific biological targets and pathways modulated by this compound itself or its characterized derivatives in complex biological systems are necessary to fully understand its molecular and cellular mechanisms of action. The use of techniques such as protein binding studies can help identify direct molecular targets. nih.govfrontiersin.orgcore.ac.uknih.govescholarship.org
Viii. Advanced Analytical Methodologies for Oreoselone Research
Chromatographic Techniques for Oreoselone Separation and Purity Assessment
Chromatography is a fundamental technique for separating components within a mixture based on their differential affinities towards a stationary and a mobile phase solubilityofthings.com. This makes it indispensable for isolating this compound from complex samples and assessing its purity solubilityofthings.com.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active chemicals, offering high sensitivity, speed, and resolution globalresearchonline.netmpgpgcollegehardoi.in. HPLC method development for a specific compound like this compound involves several key steps, including understanding its physicochemical properties (such as solubility, polarity, pH, and pKa), selecting appropriate chromatographic conditions (detector, column, and mobile phase), sample preparation, optimization of separation conditions, and method validation globalresearchonline.netmpgpgcollegehardoi.inactascientific.com.
In HPLC, the mobile phase is pumped through a column packed with small-diameter particles under high pressure mpgpgcollegehardoi.in. The choice of stationary and mobile phases is critical for achieving effective separation globalresearchonline.netijarsct.co.in. Reversed-phase chromatography, often utilizing a C18 column with a polar eluent, is a commonly employed mode for the separation of various compounds ijarsct.co.in. Detectors such as Diode Array Detectors (DAD) and Variable Wavelength Detectors (VWD) are frequently used in HPLC, with DAD allowing for simultaneous measurement of UV spectra across a peak, aiding in peak purity assessment actascientific.comrajithperera.comtorontech.comsepscience.com. Peak purity analysis in HPLC is essential to ensure that a signal corresponds to a single compound and not co-eluting impurities torontech.comsepscience.com. Methods like spectral analysis using DAD and purity calculations based on area normalization are employed for this purpose torontech.com.
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
Gas Chromatography (GC) is particularly effective for the analysis of volatile and semi-volatile organic molecules thermofisher.comamazonaws.com. While information specifically detailing the application of GC for this compound analysis was not extensively found in the provided context, GC-MS, a hyphenated technique, has been used for the identification of compounds, including coumarins, in various extracts researchgate.netnih.gov. GC separates components based on their boiling point and polarity as they are carried by an inert gas through a stationary phase thermofisher.com. GC is utilized for purity assessment by separating components and quantifying them based on peak areas birchbiotech.com.
Thin-Layer Chromatography (TLC) is another chromatographic technique used for separating components of a mixture. It is a simpler and time-efficient method that does not require sophisticated equipment news-medical.net. TLC is performed on plates coated with a stationary phase, such as silica (B1680970) gel acs.org. It can be used for identifying compounds by comparing their spots and retention factors (Rf values) to those of reference standards news-medical.net. TLC has been used in the analysis of coumarins, including the separation of compounds from plant extracts researchgate.netresearchgate.net. It can also be applied to check the purity of a sample by observing the presence of extra spots news-medical.net.
Mass Spectrometry-Based Profiling and Identification of this compound in Biological and Environmental Samples
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions to identify and quantify compounds drawellanalytical.comornl.gov. When coupled with chromatographic techniques, it becomes an even more potent tool for analyzing complex mixtures in biological and environmental samples rajithperera.comamazonaws.compnnl.govnih.gov.
LC-MS and GC-MS Techniques for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the identification capabilities of mass spectrometry rajithperera.comamazonaws.comorslabs.com. These hyphenated techniques are invaluable for analyzing complex mixtures where numerous compounds are present rajithperera.comamazonaws.compnnl.govorslabs.comhubmapconsortium.org.
LC-MS is widely used for analyzing complex mixtures of biomolecules and small molecules rajithperera.comhubmapconsortium.orgncsu.edu. The LC component separates the mixture, and the MS component provides mass-to-charge information for identification and quantification rajithperera.comhubmapconsortium.org. This technique offers high sensitivity, precision, and selectivity rajithperera.com.
GC-MS is particularly suited for volatile and semi-volatile organic compounds and is extensively used in environmental analysis, food safety, and forensic toxicology thermofisher.comamazonaws.com. It can separate hundreds of compounds in a complex mixture thermofisher.com. GC-MS is used for both qualitative identification and quantitative measurement of components amazonaws.com. It has been applied to identify compounds in plant extracts and analyze environmental samples researchgate.netnih.govscielo.org.mx.
Both LC-MS and GC-MS are employed for identifying unknown compounds by comparing their mass spectra to databases of known compounds drawellanalytical.comnih.gov.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis. It is a crucial technique for obtaining more detailed structural information about an analyte researchgate.netenovatia.commdpi.comnih.gov. In MS/MS, selected precursor ions are fragmented, and the resulting product ions are then mass-analyzed researchgate.netmdpi.com. This fragmentation pattern provides a "fingerprint" that can be used for the confident structural annotation and confirmation of compounds enovatia.comnih.gov.
MS/MS is particularly useful for confirming the structure of isolated compounds and identifying components in complex mixtures, especially when single-stage MS data is insufficient enovatia.commdpi.comnih.gov. Techniques like Collision-Induced Dissociation (CID) are commonly used to induce fragmentation nih.gov. The analysis of fragment ions in MS/MS spectra allows for the elucidation of the molecular structure researchgate.netenovatia.comnih.gov.
Spectrophotometric and Spectrofluorimetric Quantification Methods for this compound
Spectrophotometric and spectrofluorimetric methods are analytical techniques that measure the interaction of light with a substance to determine its concentration. Spectrophotometry measures the absorbance or transmission of light at specific wavelengths, while spectrofluorimetry measures the fluorescence emitted by a substance after excitation at a particular wavelength.
While the provided search results mention spectrophotometric methods in the context of measuring optical density in biological assays researchgate.net and general analytical applications scribd.com, specific details on the development and application of spectrophotometric or spectrofluorimetric methods solely for the direct quantification of isolated this compound were not extensively found. However, coumarins in general exhibit UV-Vis absorption due to their chromophoric system hmlibrary.ac.in, suggesting that spectrophotometric methods could potentially be developed for this compound quantification, likely in the ultraviolet range. Similarly, some coumarins are known to be fluorescent, indicating the potential for spectrofluorimetric analysis, which can offer high sensitivity. Further research would be needed to establish specific parameters and validation for these methods applied to this compound.
Ix. Future Directions and Research Opportunities in Oreoselone Chemistry and Biology
Emerging Methodologies for Enhanced Oreoselone Biosynthesis and Sustainable Production
Current methods for obtaining furanocoumarins like this compound often rely on extraction from plants, which can suffer from low yields, variable purity, and environmental concerns. researchgate.net Emerging methodologies aim to address these limitations through advanced biotechnological approaches.
Metabolic Engineering and Synthetic Biology Approaches
Metabolic engineering and synthetic biology offer promising avenues for enhancing the production of natural products, including furanocoumarins, by manipulating microbial or plant biosynthetic pathways. researchgate.netnih.govwikipedia.org These approaches involve optimizing genetic and regulatory processes within cells to increase the yield of a desired compound. wikipedia.org Techniques such as the use of CRISPR-Cas9 can facilitate the reconstruction of complex metabolic pathways in microorganisms. researchgate.net While the heterologous production of coumarins has been explored in organisms like Escherichia coli and Saccharomyces cerevisiae, applying these methods specifically to enhance this compound biosynthesis presents a significant research opportunity. researchgate.net Challenges in this area include identifying unknown pathway genes and steps, which can be aided by transcriptome and proteome studies. researchgate.net
Biotechnological Production Platforms
Biotechnological production platforms leverage the capabilities of microorganisms or plant cell cultures to produce valuable compounds. nih.govnih.govresearchgate.net Utilizing metabolically efficient biofactories, such as fungi, yeasts, or bacteria, could offer a more sustainable and controlled environment for this compound production compared to traditional plant extraction. mdpi.com Research in this area involves exploring suitable host organisms and optimizing culture conditions and genetic pathways to maximize this compound yield. ekb.egmdpi.com While challenges such as product toxicity to the host organism and efficient downstream processing need to be addressed, the potential for high yields and reduced environmental impact makes biotechnological production a key future direction. nih.govmdpi.com
Novel Synthetic Routes for this compound and Its Bioactive Analogues
Developing novel synthetic routes is crucial for accessing this compound and creating a diverse range of bioactive analogues with potentially improved properties. rowan.edu
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an important research direction aimed at reducing the environmental impact of chemical processes. ccspublishing.org.cnrsc.orgepa.gov This involves designing synthetic methods that minimize or eliminate the use and generation of hazardous substances, utilize renewable feedstocks, and improve atom economy. epa.govacs.org Future research could focus on developing catalytic methods, exploring greener solvents, and designing more energy-efficient reaction pathways for this compound synthesis. ccspublishing.org.cnnih.govwikipedia.org
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for the selective and efficient synthesis of complex molecules. researchgate.netresearchgate.net Enzymes can catalyze reactions with high specificity, potentially reducing the need for protecting groups and minimizing unwanted byproducts, aligning with green chemistry principles. acs.org Exploring chemoenzymatic strategies for the synthesis of this compound and its analogues could lead to more sustainable and efficient synthetic routes. Research could focus on identifying or engineering enzymes capable of catalyzing specific steps in the synthesis, such as cyclization or functionalization reactions.
Unraveling Undiscovered Biological Targets and Mechanisms of this compound Action
While some biological activities of this compound and its derivatives have been reported, a comprehensive understanding of its molecular targets and mechanisms of action is still an active area of research. frontiersin.orgacs.orgresearchgate.net Identifying specific molecular targets is crucial for understanding how this compound exerts its biological effects and for the rational design of new therapeutic agents. nih.govnih.gov Future research should focus on employing techniques such as target-based and phenotypic screening, as well as advanced omics technologies, to identify the proteins, enzymes, or pathways that interact with this compound. researchgate.netnih.gov Studies on the interaction of this compound with specific biological systems, such as its reported anti-inflammatory activity or potential effects on the central nervous system, could reveal novel targets and provide insights into its mechanisms at a cellular and molecular level. frontiersin.orgsibran.rukpfu.ru
Proteomics and Metabolomics in Target Identification
Identifying the specific protein targets and metabolic pathways modulated by this compound is a critical area for future investigation. Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of metabolites, offer powerful approaches for this purpose humanspecificresearch.orgnih.govnih.gov.
Proteomic studies can help identify proteins that directly bind to this compound or whose expression levels are altered in response to this compound treatment cnio.escreative-proteomics.commetwarebio.com. Techniques such as thermal proteome profiling (TPP) can reveal drug-protein interactions by measuring changes in protein thermal stability upon ligand binding biognosys.comnih.gov. High-resolution mass spectrometry is central to these proteomic approaches, offering high sensitivity and accuracy for identifying and quantifying proteins cnio.escreative-proteomics.commetwarebio.com. By comparing the proteomic profiles of cells or tissues treated with this compound versus controls, researchers can pinpoint potential protein targets and gain insights into the downstream effects of this compound on cellular processes cnio.escreative-proteomics.commetwarebio.com.
Metabolomics can complement proteomic findings by providing a snapshot of the metabolic state of a biological system after this compound exposure humanspecificresearch.orgnih.govnih.govcreative-proteomics.com. Changes in metabolite concentrations can indicate which metabolic pathways are affected by this compound, indirectly suggesting the involvement of specific enzymes or transporters as targets nih.govcreative-proteomics.com. High-throughput metabolomics, often utilizing mass spectrometry, allows for the systematic measurement of a wide range of metabolites nih.govcreative-proteomics.com. Comparing the metabolomic profiles of treated and untreated samples can reveal characteristic metabolic signatures associated with this compound's biological effects nih.govcreative-proteomics.com. This approach has shown promise in identifying drug-target interactions by comparing the metabolomic profiles induced by a compound to those resulting from the overexpression or knockout of specific proteins nih.gov.
Integrating data from both proteomics and metabolomics can provide a more holistic understanding of how this compound interacts with biological systems and exerts its effects humanspecificresearch.orgnih.govcreative-proteomics.commdpi.com. This multi-omics approach can help to build a comprehensive picture of the molecular mechanisms of action, potentially uncovering novel targets and pathways humanspecificresearch.orgnih.govcreative-proteomics.commdpi.com.
Advanced Cellular and Molecular Imaging Techniques
Advanced cellular and molecular imaging techniques are invaluable tools for visualizing the localization of this compound within cells and tissues, observing its interactions with potential targets in situ, and monitoring the cellular events triggered by its activity sharjah.ac.aenih.govradiologykey.com.
Techniques such as confocal microscopy, fluorescence resonance energy transfer (FRET), and Förster resonance energy transfer (FRET) can provide high-resolution images of cellular structures and molecular interactions sharjah.ac.ae. By labeling this compound or its potential targets with fluorescent probes, researchers can visualize their distribution within the cell, track their movement, and observe their co-localization or interaction sharjah.ac.aenih.gov. Live-cell imaging allows for the dynamic monitoring of these events over time, providing insights into the kinetics of this compound uptake, distribution, and target engagement sharjah.ac.ae.
Molecular imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), often used in clinical settings, can also be adapted for preclinical research to study the biodistribution of labeled this compound or its derivatives in animal models nih.govkpfu.ruresearchgate.net. While more macroscopic than cellular imaging, these techniques can provide crucial information about how this compound is absorbed, distributed, metabolized, and excreted, informing future studies on its pharmacological properties.
The application of techniques such as mass spectrometry imaging (MSI) can provide spatial information about the distribution of this compound and its metabolites within tissues without the need for specific labeling eurobioimaging-access.eu. This can be particularly useful for understanding how this compound penetrates tissues and where it accumulates, potentially correlating its distribution with observed biological effects.
Combining advanced imaging with genetically encoded biosensors could allow for the real-time monitoring of cellular signaling pathways or metabolic changes in response to this compound treatment doherty.edu.au. This would provide a dynamic view of the cellular response at a molecular level.
Application of Omics Technologies in this compound Biological Research
The application of a range of 'omics' technologies beyond just proteomics and metabolomics is crucial for a comprehensive understanding of this compound's biological effects humanspecificresearch.orgnih.govcreative-proteomics.commdpi.com. Genomics, transcriptomics, epigenomics, and lipidomics, when integrated with proteomics and metabolomics, can provide a multi-dimensional view of the molecular changes induced by this compound humanspecificresearch.orgnih.govcreative-proteomics.commdpi.com.
Transcriptomics, the study of RNA molecules, can reveal changes in gene expression patterns following this compound treatment humanspecificresearch.orgcreative-proteomics.com. This can indicate which genes are upregulated or downregulated, providing clues about the cellular pathways affected by this compound humanspecificresearch.orgcreative-proteomics.com. Integrating transcriptomic data with proteomic data can help to understand the correlation between gene expression and protein abundance, which is not always straightforward humanspecificresearch.orgnih.govcreative-proteomics.com.
Epigenomics focuses on modifications to DNA and associated proteins that affect gene expression without altering the DNA sequence humanspecificresearch.orgmdpi.com. Investigating epigenetic changes induced by this compound could reveal novel mechanisms by which it influences cellular function humanspecificresearch.orgmdpi.com.
Lipidomics involves the large-scale study of lipids within a biological system humanspecificresearch.org. Since lipids play crucial roles in cell signaling and membrane structure, understanding how this compound affects the lipid profile could provide further insights into its mechanisms of action humanspecificresearch.org.
The true power of omics technologies in this compound research lies in the integration of data from multiple omics layers humanspecificresearch.orgnih.govcreative-proteomics.commdpi.com. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build complex molecular networks and identify key nodes or pathways that are most significantly impacted by this compound humanspecificresearch.orgnih.govcreative-proteomics.commdpi.com. This integrated approach can help to overcome the limitations of studying each molecular layer in isolation and provide a more complete picture of the biological system's response humanspecificresearch.orgnih.govcreative-proteomics.commdpi.com.
Bioinformatics and computational tools are essential for processing, analyzing, and integrating the vast amounts of data generated by omics technologies nih.gov. Advanced statistical methods and machine learning algorithms can help to identify patterns, correlations, and potential biomarkers or therapeutic targets related to this compound activity nih.govcreative-proteomics.com.
Q & A
How can researchers formulate precise research questions for studying Oreoselone's pharmacological properties?
To structure a focused research question, apply the P-E/I-C-O framework :
- Population (P) : Define the biological targets (e.g., enzymes, cell lines).
- Exposure/Intervention (E/I) : Specify this compound's dosage or administration method.
- Comparison (C) : Identify control groups (e.g., untreated cells, alternative compounds).
- Outcome (O) : Quantify measurable effects (e.g., inhibition rates, cytotoxicity). Example: "Does this compound (50 μM) reduce inflammation in murine macrophages compared to dexamethasone by suppressing TNF-α production over 24 hours?" .
Q. What methodologies are recommended for validating this compound's structural identity in synthetic studies?
Use a multi-technique approach:
- Spectroscopic characterization : NMR (¹H/¹³C), HRMS, and IR to confirm molecular structure.
- Chromatographic purity : HPLC or GC-MS with ≥95% purity thresholds.
- Cross-referencing : Compare data with published spectra for known analogs (if available). Document all protocols in detail to ensure reproducibility .
Q. How should researchers design a literature review strategy to contextualize this compound's mechanisms of action?
- Database selection : Prioritize PubMed, SciFinder, and Web of Science using keywords like "this compound AND [biological target]."
- Inclusion criteria : Focus on peer-reviewed studies with mechanistic data (e.g., in vitro assays, molecular docking).
- Gaps identification : Note contradictions in reported efficacy or unexplored pathways (e.g., synergy with existing drugs) .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound's dose-response data across studies?
- Meta-analysis : Pool data from independent studies to assess heterogeneity (e.g., I² statistic).
- Sensitivity testing : Evaluate if variables (e.g., cell culture conditions, solvent polarity) alter outcomes.
- Dose-response modeling : Fit data to sigmoidal curves (Hill equation) to compare EC₅₀ values .
| Step | Method | Purpose |
|---|---|---|
| 1 | Grubbs' test | Identify outliers |
| 2 | ANOVA with post-hoc tests | Compare group means |
| 3 | Regression analysis | Quantify dose dependency |
Q. How can researchers optimize this compound's bioavailability using computational and experimental methods?
- In silico modeling : Predict solubility (LogP) and permeability (Caco-2 assays) via tools like SwissADME.
- Formulation experiments : Test nano-encapsulation or prodrug strategies to enhance stability.
- Pharmacokinetic validation : Use LC-MS/MS to measure plasma half-life in rodent models .
Q. What experimental designs address conflicting results in this compound's cytotoxic vs. cytoprotective effects?
- Hypothesis refinement : Determine if dual effects are context-dependent (e.g., cell type, oxidative stress levels).
- Time-course assays : Track ROS levels and apoptosis markers at multiple time points.
- Pathway inhibition : Use siRNA or CRISPR to isolate signaling pathways (e.g., Nrf2 vs. NF-κB) .
Q. How should multi-omic data (transcriptomic, proteomic) be integrated to elucidate this compound's polypharmacology?
- Data harmonization : Normalize datasets using tools like DESeq2 (RNA-seq) or MaxQuant (proteomics).
- Network analysis : Map gene-protein interactions via STRING or Cytoscape to identify hub targets.
- Validation : Prioritize top candidates with orthogonal assays (e.g., Western blot, ELISA) .
Methodological Best Practices
Q. What ethical guidelines apply to in vivo studies evaluating this compound's toxicity?
- Animal welfare : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample sizes.
- Institutional approval : Submit protocols to ethics committees (e.g., IACUC) with justification for dosage ranges.
- Data transparency : Report negative outcomes (e.g., hepatotoxicity) to avoid publication bias .
Q. How can researchers ensure rigor in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Scaffold diversification : Systematically modify functional groups (e.g., hydroxyl → methoxy).
- Batch consistency : Use QC/QA protocols (e.g., NMR purity checks for each synthesis batch).
- Blinded testing : Assign compound codes to prevent bias in biological assays .
Q. What strategies validate this compound's target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
